molecular formula C12H9F3N2O3S2 B5053427 4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide

4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide

Cat. No.: B5053427
M. Wt: 350.3 g/mol
InChI Key: UPLYEESGDGXYQH-UHFFFAOYSA-N
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Description

The compound “4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide” is an organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom, in this case, an amine group). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the trifluoromethyl, sulfonyl, and thiophene groups in this compound) can influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to be a pharmaceutical drug, a catalyst in a chemical reaction, or something else. Without this information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Compounds containing a trifluoromethyl group, for example, can be potentially hazardous due to the high reactivity of the trifluoromethyl group .

Future Directions

The future directions for research on this compound would likely depend on its intended applications and how its unique structure and properties could be leveraged. For example, if it shows promising activity as a pharmaceutical drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S2/c13-12(14,15)8-3-1-2-4-9(8)17-22(19,20)7-5-10(11(16)18)21-6-7/h1-6,17H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLYEESGDGXYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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